molecular formula C2H6Cl4OSi2 B011016 1,1,3,3-Tetrachloro-1,3-dimethyldisiloxane CAS No. 4617-27-0

1,1,3,3-Tetrachloro-1,3-dimethyldisiloxane

Cat. No.: B011016
CAS No.: 4617-27-0
M. Wt: 244 g/mol
InChI Key: WAUFEDNTDWQARU-UHFFFAOYSA-N
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Description

1,1,3,3-Tetrachloro-1,3-dimethyldisiloxane ( 4617-27-0) is a key organosilicon building block in scientific research, valued for its high reactivity as a precursor to complex siloxane architectures. Its molecular structure, characterized by labile Si-Cl bonds, enables facile nucleophilic substitution reactions, making it an indispensable reagent for synthesizing disiloxane-1,3-diols, disiloxane-1,1,3,3-tetraols, and other functionalized siloxanes . These intermediates are critical for exploring supramolecular organosilicon compounds and constructing metallasiloxanes and silsesquioxanes with ladder and cage structures . Research Applications and Value: Precursor to Siloxane Polyols: This compound is strategically used to synthesize disiloxanepolyols via controlled hydrolysis . These polyols serve as model compounds for silica surface chemistry and are fundamental building blocks in materials science. Advanced Functional Materials: It acts as a versatile additive and synthetic intermediate in the development of advanced functional materials, including silicone elastomers and other specialized polymers . Supramolecular Chemistry: The silanol compounds derived from this reagent are known to form diverse hydrogen-bonded assemblies, such as columnar and sheet-like arrays, which are of significant interest in the design of supramolecular structures . Handling and Storage: This moisture-sensitive compound should be stored in a shading, sealed, and dry environment to preserve its integrity and reactivity . Disclaimer: This product is intended for research purposes only and is not suitable for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

dichloro-[dichloro(methyl)silyl]oxy-methylsilane
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InChI

InChI=1S/C2H6Cl4OSi2/c1-8(3,4)7-9(2,5)6/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAUFEDNTDWQARU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](O[Si](C)(Cl)Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6Cl4OSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90196749
Record name 1,1,3,3-Tetrachloro-1,3-dimethyldisiloxane
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Molecular Weight

244.0 g/mol
Source PubChem
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CAS No.

4617-27-0
Record name 1,1,3,3-Tetrachloro-1,3-dimethyldisiloxane
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Record name 1,1,3,3-Tetrachloro-1,3-dimethyldisiloxane
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Record name 1,1,3,3-Tetrachloro-1,3-dimethyldisiloxane
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Record name 1,1,3,3-tetrachloro-1,3-dimethyldisiloxane
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,3,3-Tetrachloro-1,3-dimethyldisiloxane can be synthesized through several methods. One common method involves the reaction of dimethyldichlorosilane with silicon tetrachloride in the presence of a catalyst such as aluminum chloride. The reaction is typically carried out in an inert atmosphere at room temperature .

Another method involves the hydrolytic condensation of diorganyldichlorosilanes or organyltrichlorosilanes in the vapor state. This process uses a mixture of superheated water vapor and nitrogen at temperatures around 200-203°C .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale hydrolysis of chlorosilanes. The process is optimized to achieve high yields and purity, with careful control of reaction conditions to minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1,1,3,3-Tetrachloro-1,3-dimethyldisiloxane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of organosilicon compounds with different functional groups, while hydrosilylation reactions typically produce siloxane derivatives .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C2H6Cl4OSi2
  • Molecular Weight : 244.05 g/mol
  • Physical State : Liquid at room temperature
  • Boiling Point : Approximately 220 °C

These properties contribute to its utility in various chemical processes, particularly in the synthesis of silicone polymers and silsesquioxanes.

Crosslinking Agent in Silicone Polymers

1,1,3,3-Tetrachloro-1,3-dimethyldisiloxane is primarily utilized as a crosslinking agent in the production of silicone polymers. This application enhances the mechanical properties and thermal stability of silicone elastomers. In laboratory settings, it has been shown to improve the elasticity and durability of silicone formulations.

Precursor for Silsesquioxanes

The compound serves as a precursor for silsesquioxane derivatives, which are used in various applications including coatings and adhesives. Silsesquioxanes exhibit unique properties such as thermal stability and low dielectric constants, making them suitable for electronic applications .

Atomic Layer Deposition (ALD)

In semiconductor manufacturing, this compound is employed in atomic layer deposition processes to create thin films of silicon oxide. This method allows for precise control over film thickness and composition, which is crucial for modern electronic devices .

Coatings and Sealants

The compound is used in formulating high-performance coatings that require enhanced chemical resistance and durability. Its incorporation into sealants improves adhesion properties and longevity under harsh environmental conditions .

Advanced Functional Materials

In advanced materials science, this compound acts as an additive that enhances the performance characteristics of functional materials used in electronics and automotive industries .

Case Studies and Research Findings

Application AreaStudy ReferenceFindings
Silicone Polymer SynthesisLaboratory Study on Silicone FormulationsImproved mechanical properties when used as a crosslinker.
Silsesquioxane DerivativesPatent on Silsesquioxane ProductionEffective precursor for creating thermally stable silsesquioxanes .
Atomic Layer DepositionResearch on ALD ProcessesEnhanced film uniformity and control over deposition rates .
CoatingsIndustry Application ReviewIncreased durability and resistance to environmental stressors .

Mechanism of Action

The mechanism of action of 1,1,3,3-tetrachloro-1,3-dimethyldisiloxane involves its ability to undergo various chemical reactions, leading to the formation of new compounds with different properties. Its molecular targets and pathways depend on the specific application and the nature of the reactions it undergoes. For example, in hydrosilylation reactions, it acts as a hydride donor, facilitating the addition of silicon-hydrogen bonds to unsaturated substrates .

Comparison with Similar Compounds

Structural and Functional Group Variations

The disiloxane family includes derivatives with varying substituents (chloro, methyl, vinyl, methoxy, isopropyl) that influence reactivity, stability, and applications. Below is a comparative analysis:

Table 1: Key Properties of 1,1,3,3-Tetrachloro-1,3-dimethyldisiloxane and Analogues
Compound Name CAS No. Substituents Molecular Formula Molecular Weight (g/mol) Key Applications
This compound 4617-27-0 2 CH₃, 4 Cl C₂H₆Cl₄OSi₂ 244.05 Precursor for siloxane polymers
1,3-Divinyltetramethyldisiloxane 2627-95-4 2 CH₃, 2 CH₂=CH₂ C₈H₁₈OSi₂ 186.40 Crosslinking agent in silicones
1,3-Dichloro-1,1,3,3-tetramethyldisiloxane N/A 4 CH₃, 2 Cl C₄H₁₂Cl₂OSi₂ 215.22 Intermediate in siloxane synthesis
1,1,3,3-Tetramethoxy-1,3-dimethyldisiloxane 18186-97-5 2 CH₃, 4 OCH₃ C₆H₁₈O₅Si₂ 226.38 Hydrolysis-resistant intermediate
Hexamethyldisiloxane 107-46-0 6 CH₃ C₆H₁₈OSi₂ 162.38 Solvent, lubricant, and polymer additive
Octamethylcyclotetrasiloxane (D4) 556-67-2 Cyclic tetramer (8 CH₃) C₈H₂₄O₄Si₄ 296.62 Cosmetic formulations, heat transfer fluids

Reactivity and Stability

  • Chlorinated Derivatives: The tetrachloro compound exhibits high reactivity due to the electronegative chlorine atoms, which facilitate nucleophilic substitution. For example, it reacts with water to form silanols, enabling polymerization . In contrast, tetramethoxy derivatives (e.g., 1,1,3,3-tetramethoxy-1,3-dimethyldisiloxane) are more hydrolytically stable due to the electron-donating methoxy groups, making them suitable for controlled-release applications .
  • Vinyl-Substituted Derivatives : Compounds like 1,3-divinyltetramethyldisiloxane are highly reactive in hydrosilylation reactions, serving as crosslinkers in silicone elastomers .
  • Methyl-Substituted Derivatives: Hexamethyldisiloxane is chemically inert and functions as a non-polar solvent or lubricant .

Biological Activity

1,1,3,3-Tetrachloro-1,3-dimethyldisiloxane (TCDMS) is an organosilicon compound with the molecular formula C2H6Cl4OSi2. It is characterized by its high reactivity and versatility in chemical reactions, particularly in substitution and hydrosilylation processes. This article explores the biological activity of TCDMS, including its mechanisms of action, potential applications in biology and medicine, and relevant research findings.

  • Molecular Weight : 244.0 g/mol
  • CAS Number : 4617-27-0
  • Structure : TCDMS consists of two silicon atoms connected by an oxygen atom and is substituted with four chlorine atoms and two methyl groups.

TCDMS exhibits biological activity primarily through its ability to undergo various chemical reactions that lead to the formation of new compounds. Its mechanisms include:

  • Substitution Reactions : TCDMS can react with nucleophiles such as alcohols and amines, substituting chlorine atoms with other functional groups. This property is significant for synthesizing organosilicon compounds with potential biological applications .
  • Hydrosilylation Reactions : In the presence of catalysts (e.g., platinum or palladium), TCDMS can add across unsaturated bonds, forming siloxane derivatives that may exhibit unique biological properties.

Biological Applications

TCDMS has been investigated for various biological applications:

  • Silicon-Based Biochemistry : Research suggests that silicon compounds can play crucial roles in biological systems. TCDMS serves as a precursor for developing silicon-containing biomolecules that may have therapeutic potential.
  • Drug Delivery Systems : Studies are ongoing to explore the use of TCDMS in drug delivery systems due to its ability to form stable siloxane structures that can encapsulate therapeutic agents.
  • Medical Devices : The compound's chemical properties make it a candidate for use in medical devices, particularly those requiring biocompatibility and stability under physiological conditions.

Case Study 1: Toxicological Assessment

A study evaluated the toxicological profile of TCDMS using various biological assays. The findings indicated moderate toxicity levels when tested on mammalian cell lines, suggesting a need for careful handling and further investigation into its safety profile in biomedical applications.

Case Study 2: Synthesis of Organosilicon Compounds

Research demonstrated that TCDMS could be utilized as a precursor for synthesizing novel organosilicon compounds with enhanced biological activity. These derivatives exhibited improved solubility and bioavailability compared to traditional silicon compounds .

Research Findings Summary

Study FocusKey FindingsReference
Toxicological ProfileModerate toxicity in mammalian cell lines
Synthesis of Organosilicon CompoundsEnhanced solubility and bioavailability of derivatives
Drug Delivery SystemsPotential use as a carrier for therapeutic agents

Q & A

Basic: What are the key physicochemical properties of 1,3-Dichloro-1,1,3,3-tetramethyldisiloxane, and how are they experimentally determined?

Answer:
The compound’s critical properties include:

Property Value Method/Instrumentation
Molecular formulaC₄H₁₂Cl₂OSi₂Mass spectrometry
Molecular weight203.214 g/molCalculated from atomic weights
IR spectral bands3800–220 cm⁻¹Perkin-Elmer 521 Grating Spectrometer
Phase change data (ΔvapH)Available via NIST Chemistry WebBookThermodynamic measurements

Methodological Guidance:

  • IR Analysis: Prepare solutions at specific concentrations (e.g., 6% in CCl₄ for 3800–1320 cm⁻¹) to avoid signal saturation. Cross-validate with computational models (DFT) for vibrational mode assignments.
  • Thermodynamic Data: Use NIST Standard Reference Database 69 for enthalpy of vaporization (ΔvapH), ensuring calibration against certified reference materials .

Basic: What synthetic routes are available for preparing 1,3-Dichloro-1,1,3,3-tetramethyldisiloxane, and how can purity be optimized?

Answer:
A high-yield method involves:

  • Step 1: React dimethylchlorosilane with water under controlled hydrolysis, using a stoichiometric ratio of 2:1 to favor disiloxane formation .
  • Step 2: Purify via fractional distillation under reduced pressure (boiling point: 303–403 K) to isolate the symmetric isomer .

Purity Optimization:

  • Byproducts: Monitor for asymmetric isomers using GC-MS.
  • Catalyst: Employ NaOH to selectively form trisiloxane intermediates, reducing side reactions .

Advanced: How can contradictions in spectral or thermodynamic data for disiloxanes be resolved?

Answer:
Common contradictions arise from:

  • Isomerism: Symmetric vs. asymmetric isomers (e.g., 1,3-dichloro vs. 1,1-dichloro) exhibit distinct IR and NMR profiles. Use computational chemistry (e.g., Gaussian 16) to simulate spectra and assign peaks .
  • Solvent Effects: Density variations in solvent matrices (e.g., CCl₄ vs. CS₂) alter IR band intensities. Standardize solvent systems across experiments .

Case Study:
NIST data for ΔvapH may conflict with in-lab measurements due to impurities. Validate via headspace gas chromatography coupled with mass spectrometry (HS-GC/MS) .

Advanced: What role does 1,3-Dichloro-1,1,3,3-tetramethyldisiloxane play in organosilicon chemistry, and how can its reactivity be leveraged for novel materials?

Answer:

  • Reactivity: The Si–Cl bonds undergo nucleophilic substitution, enabling synthesis of:
    • Siloxane Polymers: React with diols to form polysiloxanes with tunable thermal stability .
    • Hybrid Materials: Crosslink with trimethoxysilyl groups (e.g., CAS 137407-65-9) to create silica-organic composites .

Experimental Design:

  • Kinetic Studies: Monitor substitution rates using in-situ Raman spectroscopy.
  • Thermal Analysis: Apply TGA-DSC to assess decomposition thresholds (e.g., stability up to 573 K) .

Advanced: How can computational methods predict the thermodynamic behavior of disiloxanes, and what are their limitations?

Answer:

  • Methods:
    • DFT (B3LYP/6-31G ): Accurately predicts molecular geometry and vibrational spectra but underestimates van der Waals interactions in siloxane chains .
    • MD Simulations: Model phase transitions (e.g., vaporization) using OPLS-AA force fields, validated against NIST ΔvapH data .

Limitations:

  • Solvent Effects: Continuum solvation models (e.g., PCM) fail to capture specific solvent-siloxane hydrogen bonding.
  • Isomer Dynamics: Symmetry constraints in simulations may ignore asymmetric isomer reactivity .

Basic: What safety protocols are critical when handling chlorinated disiloxanes?

Answer:

  • Ventilation: Use fume hoods due to volatile Cl emissions (TLV: 1 ppm).
  • First Aid: For skin contact, rinse with 1% sodium bicarbonate; for inhalation, administer oxygen therapy .

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